2-(4-Hydroxy-phenyl)-7-propyl-benzooxazol-5-ol
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Overview
Description
2-(4-Hydroxy-phenyl)-7-propyl-benzooxazol-5-ol is a compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-phenyl)-7-propyl-benzooxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-aminophenol in the presence of a suitable catalyst to form the benzoxazole ring. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-phenyl)-7-propyl-benzooxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(4-Hydroxy-phenyl)-7-propyl-benzooxazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-phenyl)-7-propyl-benzooxazol-5-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-phenyl)benzo[b]thiophen-6-ol
- 2-(4-Hydroxy-phenyl)benzofuran-5-ol
- 4-(4-Hydroxyphenyl)-but-3-en-2-one
Uniqueness
2-(4-Hydroxy-phenyl)-7-propyl-benzooxazol-5-ol is unique due to its specific structural features, such as the presence of a propyl group at the 7-position and a hydroxyl group at the 4-position. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C16H15NO3 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-7-propyl-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C16H15NO3/c1-2-3-11-8-13(19)9-14-15(11)20-16(17-14)10-4-6-12(18)7-5-10/h4-9,18-19H,2-3H2,1H3 |
InChI Key |
VHUQNFQIHPMAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=CC(=C1)O)N=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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